molecular formula C15H20BFO2 B13543808 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13543808
M. Wt: 262.13 g/mol
InChI Key: KJTOGRBGGOJTPN-CMDGGOBGSA-N
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Description

2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which is highly reactive and versatile in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: A common method involves a Wittig reaction to form the styryl group, followed by a coupling reaction with the boronate ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styryl derivatives.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronate ester.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents.

    Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.

Industry

    Catalysis: Employed in catalytic processes for the production of fine chemicals.

    Electronics: Used in the development of organic electronic materials.

Mechanism of Action

The primary mechanism by which 2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • (4-Fluoro-3-methoxyphenyl)boronic acid
  • 3-Fluoro-4-methylphenyl isocyanate

Uniqueness

2-(3-Fluoro-4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring and the presence of the styryl group, which enhances its reactivity and versatility in forming complex molecular structures. This makes it particularly valuable in applications requiring precise and efficient carbon-carbon bond formation.

Properties

Molecular Formula

C15H20BFO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-[(E)-2-(3-fluoro-4-methylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-11-6-7-12(10-13(11)17)8-9-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b9-8+

InChI Key

KJTOGRBGGOJTPN-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)F

Origin of Product

United States

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